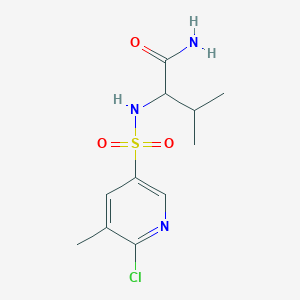
4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a compound of interest in both scientific research and various industrial applications. Characterized by its complex molecular structure, it integrates elements like isoxazole, pyrrolone, and benzoyl groups, making it a multifunctional compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis. The process typically involves the following key steps:
Formation of the benzoyl group: : This is usually achieved by acylation of an allyloxy-substituted benzene derivative.
Introduction of the isoxazolyl group: : This step involves the cyclization of an appropriate precursor molecule in the presence of suitable catalysts and conditions, often using reagents like hydroxylamine.
Construction of the pyrrolone core: : The pyrrolone ring is commonly formed through a combination of condensation and cyclization reactions.
Substitution and addition reactions: : Throughout the synthesis, various substitution reactions introduce the hydroxy, methoxy, and methyl groups into the appropriate positions on the core structure.
Industrial Production Methods
In industrial settings, the synthesis of 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one would likely be optimized for scale. This involves:
Continuous flow reactors: : To ensure precise control over reaction conditions and improve yield.
Automation: : Utilizing automated synthesis machines to reduce human error and improve reproducibility.
Purification techniques: : Employing methods like crystallization, chromatography, and recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one undergoes various types of chemical reactions:
Oxidation: : This compound can be oxidized to form different derivatives depending on the reagents and conditions used, such as oxidizing agents like permanganates or peroxides.
Reduction: : Reduction can alter the functional groups, using agents like lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitutions can occur on different parts of the molecule, influenced by the presence of activating or deactivating groups.
Condensation: : This compound can undergo condensation reactions with various reagents to form larger and more complex structures.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : This compound may serve as a ligand or active component in catalytic processes.
Material Science: : It can be a building block for the development of new materials with specific properties.
Biology and Medicine
Drug Development: : It may be investigated for potential therapeutic effects, especially given its complex molecular structure.
Biochemical Research: : It can be used as a probe to study biochemical pathways and interactions.
Industry
Polymer Synthesis: : It could be a monomer or additive in the creation of specialized polymers.
Chemical Sensors: : Its unique structural features may be exploited in the design of sensors for detecting specific chemicals.
Wirkmechanismus
The mechanism of action for 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is context-dependent:
Molecular Targets: : It could interact with specific enzymes or receptors, altering their activity.
Pathways: : It may participate in or modulate biochemical pathways involving oxidative stress, signal transduction, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one can be compared to other similar compounds:
4-(4-(Methoxy)benzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one: : The difference in the allyloxy vs. methoxy group can significantly affect reactivity and application.
3-Hydroxy-4-(4-(methoxy)benzoyl)-1H-pyrrol-2(5H)-one: : Similar core structure, but lacking some substituents, which alters its properties.
4-(4-(Allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one: : Structural isomers that may have different biological or chemical properties.
By comparing these compounds, we can highlight the unique functional groups and the resulting distinct characteristics of this compound. This not only showcases its uniqueness but also sets the stage for understanding its specialized applications and potential.
Eigenschaften
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-4-13-32-17-11-9-16(10-12-17)23(28)21-22(18-7-5-6-8-19(18)31-3)27(25(30)24(21)29)20-14-15(2)33-26-20/h4-12,14,22,28H,1,13H2,2-3H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEXHXLEOFYVSC-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
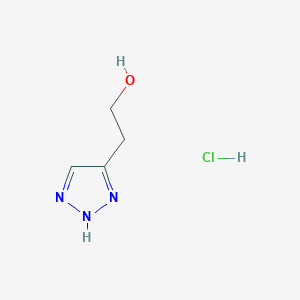
![4-Azaspiro[2.4]heptane-5,7-dione](/img/structure/B2524285.png)
![N'-[cyano(2-methylphenyl)methyl]-N-propylpentanediamide](/img/structure/B2524286.png)
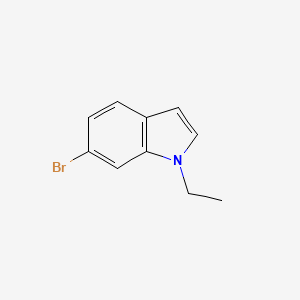
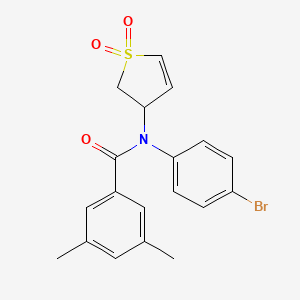
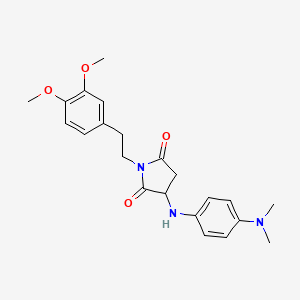

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2524295.png)
![(2R,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2524296.png)
![1-(2-nitrobenzenesulfonyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2524297.png)
